molecular formula C12H24N2O2 B1380377 tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate CAS No. 1782220-15-8

tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate

Cat. No. B1380377
CAS RN: 1782220-15-8
M. Wt: 228.33 g/mol
InChI Key: CVCMTSFXNBEYEM-UHFFFAOYSA-N
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Description

“tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by its IUPAC name "tert-butyl methyl (3-piperidinyl)carbamate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.31 . The compound is a liquid at room temperature .

Scientific Research Applications

Environmental Impact and Degradation of MTBE

MTBE, a compound structurally related to tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate, has been extensively studied for its environmental behavior and degradation pathways. Studies have demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing MTBE, showing that the decomposition efficiency and the conversion of MTBE into simpler compounds like CH4, C2H4, and C2H2 increase with input power and vary with the ratio of H2/MTBE and MTBE concentration in the environment (Hsieh et al., 2011).

Biodegradation of MTBE and Related Compounds

Research indicates that MTBE can be biodegraded under aerobic conditions by various microorganisms, suggesting potential bioremediation strategies for MTBE-contaminated environments. The metabolic pathway involves the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with certain microbes utilizing MTBE as a sole carbon and energy source. This biodegradation pathway opens discussions on the biological treatment options for contaminants similar to this compound, assuming they share comparable chemical behaviors (Fiorenza & Rifai, 2003).

Applications in Nonchromatographic Bioseparation Processes

While not directly related to this compound, the application of three-phase partitioning (TPP) in bioseparation processes highlights the innovative approaches in separating and purifying bioactive molecules from natural sources. This method, applicable in food, cosmetics, and medicine, illustrates the broader context in which chemical compounds are explored for their potential in various industries (Yan et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCMTSFXNBEYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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